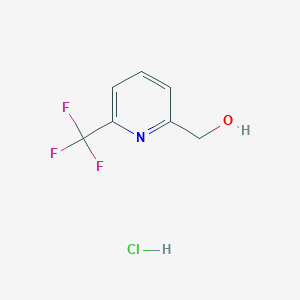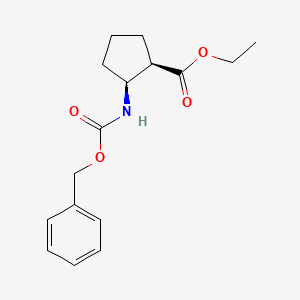
(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride
Descripción general
Descripción
(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in various scientific studies due to its potential applications in the field of medicinal chemistry, drug discovery, and biological research.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Pharmacology
In pharmacological research, “(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride” is used to develop new drug candidates. Its unique structure allows it to bind to various biological targets, which can be exploited to create novel therapeutic agents .
Organic Synthesis
As a building block in organic synthesis, this compound is valuable for constructing complex molecular architectures. Its reactivity and stability under various conditions make it a versatile reagent for synthesizing a wide range of organic compounds .
Material Science
In material science, this compound can be used to modify the surface properties of materials. Its trifluoromethyl group can impart hydrophobicity, which is beneficial for creating water-resistant coatings or self-cleaning surfaces .
Biochemistry
Biochemists use this compound to study enzyme-catalyzed reactions where it can act as an inhibitor or substrate analog. This helps in elucidating enzyme mechanisms and designing inhibitors for therapeutic use .
Environmental Science
Environmental scientists may explore the use of “(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride” in pollution control. Its chemical properties could be harnessed to capture toxic substances or facilitate their breakdown .
Analytical Chemistry
In analytical chemistry, this compound can be part of the development of new analytical methods. It might be used as a standard or a reagent in chromatography, spectroscopy, or other analytical techniques to detect or quantify other substances .
Agrochemistry
Agrochemists might investigate the use of this compound in the synthesis of new agrochemicals. Its structural features could lead to the development of novel pesticides or herbicides with improved efficacy and safety profiles .
Petrochemistry
In petrochemistry, “(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride” could be studied for its potential as a catalyst or an additive in fuel compositions to enhance performance or reduce emissions .
Propiedades
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)6-3-1-2-5(4-12)11-6;/h1-3,12H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVORTRDICNVIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-Methylcarbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B1431523.png)



![[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester](/img/structure/B1431530.png)




![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)
![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)
![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)
